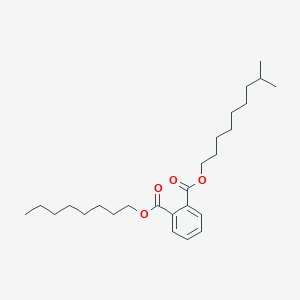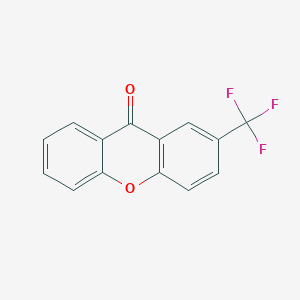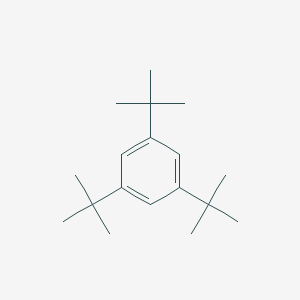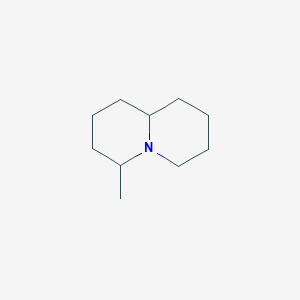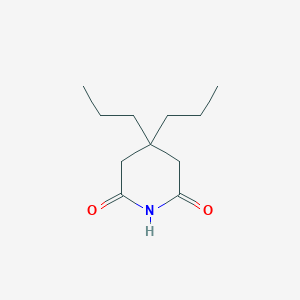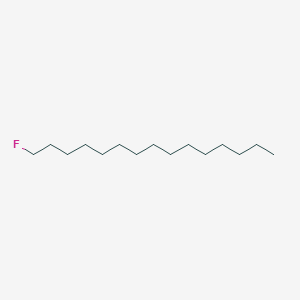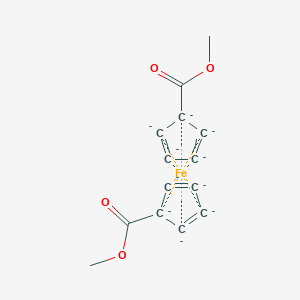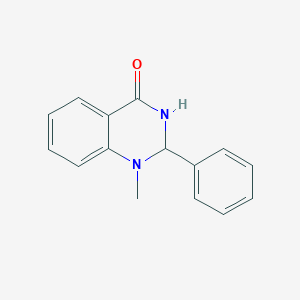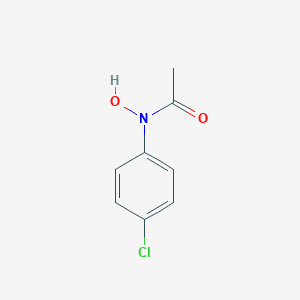
N-(4-Chlorophenyl)-N-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-N-hydroxyacetamide, also known as CPAH, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a white crystalline powder that is soluble in water and organic solvents. CPAH is a derivative of hydroxamic acid and belongs to the class of hydroxamates, which are known to have a broad range of biological activities. In
Mécanisme D'action
N-(4-Chlorophenyl)-N-hydroxyacetamide acts as an HDAC inhibitor by binding to the zinc ion in the active site of the enzyme. This binding prevents the deacetylation of histone proteins, leading to an increase in histone acetylation and changes in gene expression. The altered gene expression can result in various biological effects, including anti-tumor and anti-inflammatory activity.
Effets Biochimiques Et Physiologiques
N-(4-Chlorophenyl)-N-hydroxyacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-Chlorophenyl)-N-hydroxyacetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(4-Chlorophenyl)-N-hydroxyacetamide has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is a crucial process in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Chlorophenyl)-N-hydroxyacetamide has several advantages for lab experiments, including its high solubility in water and organic solvents, making it easy to prepare solutions for in vitro studies. Additionally, N-(4-Chlorophenyl)-N-hydroxyacetamide has been shown to have low toxicity in vivo, making it a safe compound for animal studies. However, one limitation of N-(4-Chlorophenyl)-N-hydroxyacetamide is its instability in aqueous solutions, which can lead to degradation over time. This instability can be minimized by storing N-(4-Chlorophenyl)-N-hydroxyacetamide in a dry, cool place and preparing fresh solutions for each experiment.
Orientations Futures
There are several future directions for the study of N-(4-Chlorophenyl)-N-hydroxyacetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-Chlorophenyl)-N-hydroxyacetamide. Additionally, the use of N-(4-Chlorophenyl)-N-hydroxyacetamide in combination with other anti-cancer or anti-inflammatory agents may enhance its therapeutic potential. Furthermore, the investigation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of N-(4-Chlorophenyl)-N-hydroxyacetamide may lead to the identification of new targets for drug development.
Conclusion
In conclusion, N-(4-Chlorophenyl)-N-hydroxyacetamide is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-(4-Chlorophenyl)-N-hydroxyacetamide acts as an HDAC inhibitor and has been shown to have low toxicity in vivo, making it a safe compound for animal studies. Despite its limitations, N-(4-Chlorophenyl)-N-hydroxyacetamide has several advantages for lab experiments, and its future directions include the development of more potent and selective HDAC inhibitors and the investigation of its molecular mechanisms.
Méthodes De Synthèse
The synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide involves the reaction of 4-chloroaniline with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction mixture is heated to reflux, and the resulting product is purified by recrystallization. The yield of N-(4-Chlorophenyl)-N-hydroxyacetamide is typically around 80%.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-N-hydroxyacetamide has been extensively studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Propriétés
Numéro CAS |
1503-91-9 |
|---|---|
Nom du produit |
N-(4-Chlorophenyl)-N-hydroxyacetamide |
Formule moléculaire |
C8H8ClNO2 |
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c1-6(11)10(12)8-4-2-7(9)3-5-8/h2-5,12H,1H3 |
Clé InChI |
CDIAYJXLIMKAJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)O |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)Cl)O |
Autres numéros CAS |
1503-91-9 |
Synonymes |
N-hydroxy-4-chloroacetanilide N-OH-4ClAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



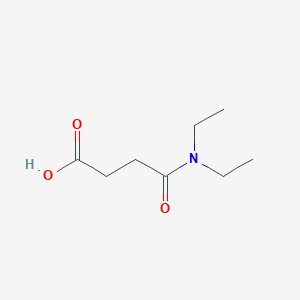
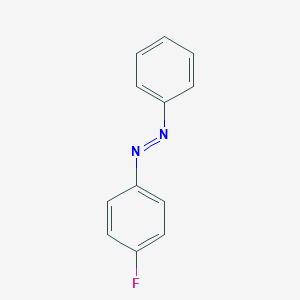
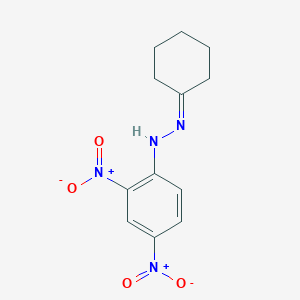

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
